

SGA360: A Focused Look at On-Target Efficacy and Off-Target Effects

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Compound of Interest

Compound Name: SGA360

Cat. No.: B117033

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For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of **SGA360**'s interaction with its primary target, the Aryl Hydrocarbon Receptor (AHR), versus its potential off-target effects on other receptors, supported by available experimental data.

SGA360 is a selective Aryl Hydrocarbon Receptor modulator (SAhRM) designed for high affinity and specificity.^[1] Developed as a derivative of WAY-169916, **SGA360** was structurally modified to enhance its binding to the AHR while concurrently ablating its affinity for the Estrogen Receptor (ER).^[1] This targeted design aimed to harness the therapeutic potentials of AHR modulation, such as anti-inflammatory responses, without the confounding effects of ER interaction.

Comparative Receptor Binding Profile

Experimental data demonstrates **SGA360**'s significant selectivity for the AHR over the Estrogen Receptors (ER α and ER β). The following table summarizes the available quantitative data on the binding affinity of **SGA360** and its parent compound, WAY-169916, to these receptors.

Compound	Primary Target	Off-Target Receptor	Binding/Activity
SGA360	Aryl Hydrocarbon Receptor (AHR)	Estrogen Receptor α (ER α)	Minimal competition at 10 μ M
Estrogen Receptor β (ER β)	No binding observed		
WAY-169916	Aryl Hydrocarbon Receptor (AHR)	Estrogen Receptor α (ER α)	Significant binding

A broader off-target screening profile for **SGA360** against a comprehensive panel of other receptors is not publicly available at this time.

On-Target Activity and Mechanism

The anti-inflammatory properties of **SGA360** are directly mediated through its interaction with the AHR. Studies in mice have shown that the anti-inflammatory effects of **SGA360** are absent in AHR knockout models (Ahr $^{-/-}$), confirming that AHR is its primary target for this activity.^[1]

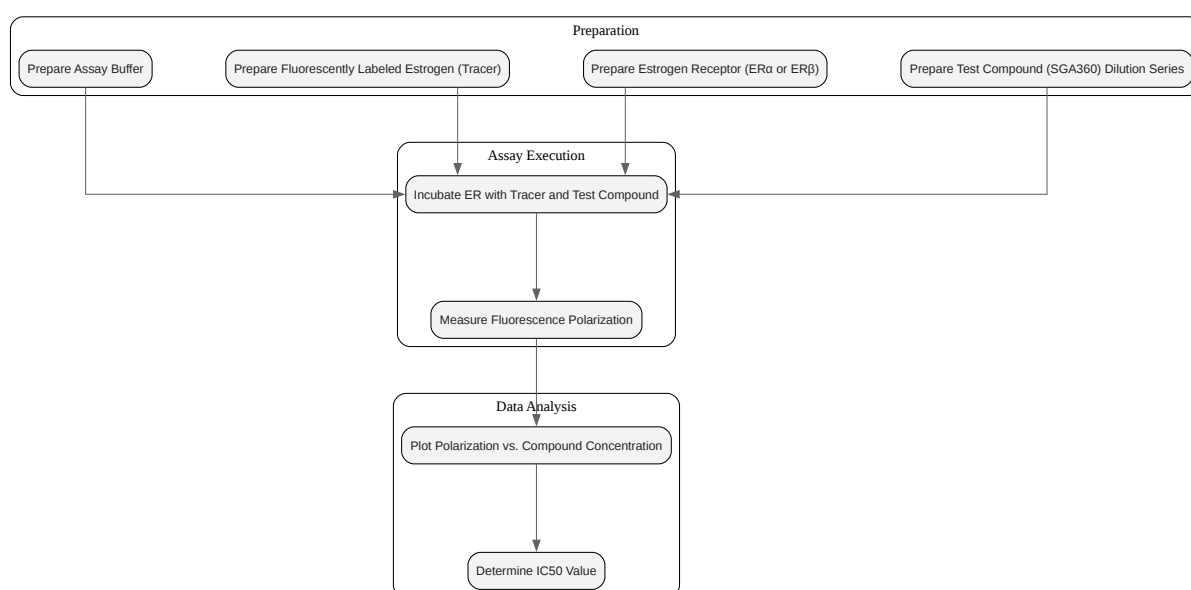
The mechanism of action of **SGA360** as a SAhRM involves the repression of inflammatory gene expression without stimulating the dioxin-response element (DRE)-mediated transcriptional activity associated with AHR-mediated toxicity. Mechanistic studies have revealed that **SGA360** promotes the cytoplasmic retention of AHR, rather than its translocation to the nucleus, which is a key step in the canonical AHR signaling pathway.

Experimental Protocols

The determination of **SGA360**'s receptor selectivity involves standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

Estrogen Receptor Binding Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity of a test compound to the Estrogen Receptor.



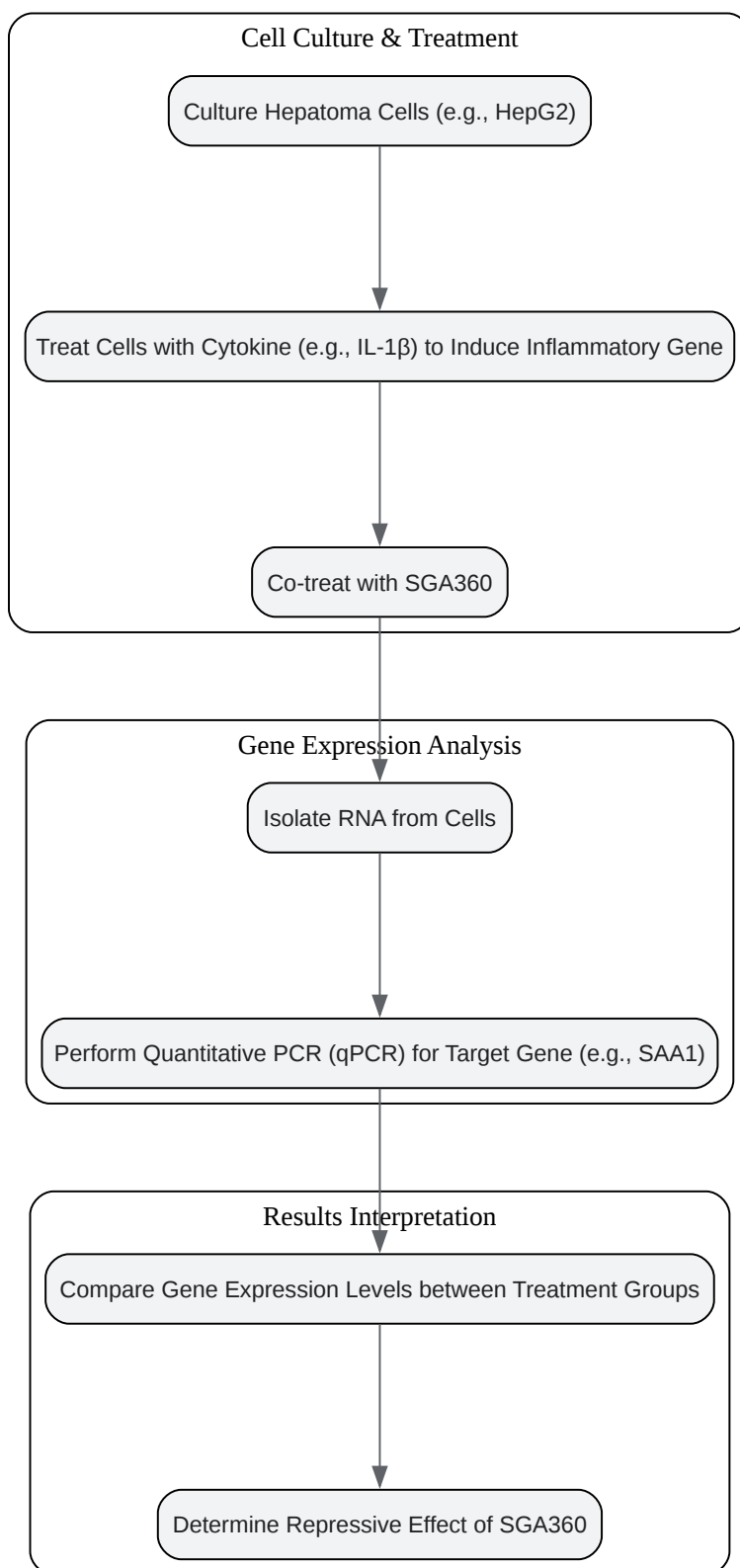
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Workflow for Estrogen Receptor Binding Assay.

- Reagents and Materials:
 - Recombinant human Estrogen Receptor α (ER α) or Estrogen Receptor β (ER β).
 - Fluorescently labeled estradiol (e.g., Fluormone™ ES2).
 - Test compound (**SGA360**).
 - Assay buffer (e.g., phosphate-buffered saline).
 - Microplates suitable for fluorescence polarization.
- Procedure:
 - A fixed concentration of ER and the fluorescently labeled estrogen are incubated together in the assay buffer.
 - Serial dilutions of the test compound (**SGA360**) are added to the wells.
 - The plate is incubated to allow the binding reaction to reach equilibrium.
 - The fluorescence polarization of each well is measured using a plate reader. A low polarization value indicates displacement of the fluorescent tracer by the test compound.
- Data Analysis:
 - The fluorescence polarization values are plotted against the logarithm of the test compound concentration.
 - The IC₅₀ value (the concentration of the test compound that inhibits 50% of the tracer binding) is calculated from the resulting dose-response curve.

Aryl Hydrocarbon Receptor Activity Assay (Gene Expression Analysis)

This assay determines the functional activity of a compound as an AHR modulator by measuring the expression of a target gene.



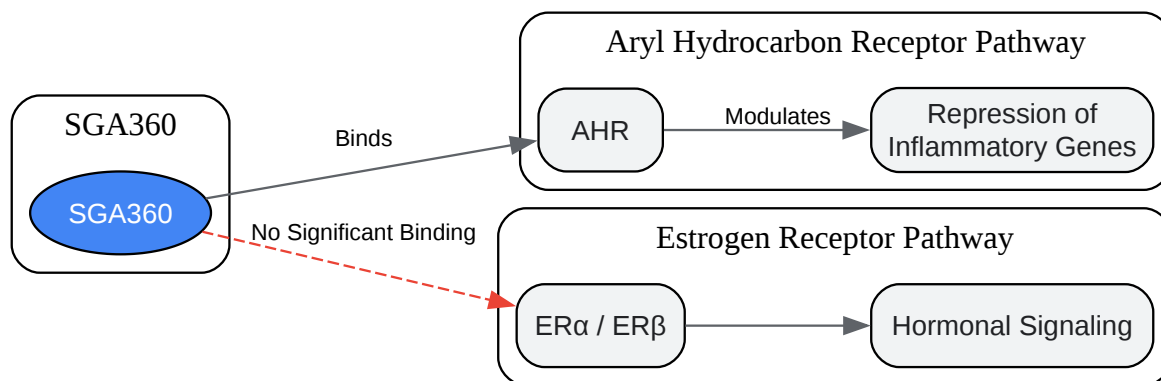
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Workflow for AHR Functional Activity Assay.

- Cell Culture and Treatment:
 - Human hepatoma cells (e.g., HepG2) are cultured in appropriate media.
 - Cells are treated with a pro-inflammatory cytokine (e.g., IL-1 β) to induce the expression of AHR target genes involved in the inflammatory response, such as Serum Amyloid A1 (SAA1).
 - Cells are co-treated with varying concentrations of **SGA360**.
- RNA Isolation and qPCR:
 - After the treatment period, total RNA is extracted from the cells.
 - The expression level of the target gene (e.g., SAA1) is quantified using quantitative real-time polymerase chain reaction (qPCR).
- Data Analysis:
 - The relative gene expression levels are calculated and compared between the different treatment groups. A reduction in cytokine-induced SAA1 expression in the presence of **SGA360** indicates its repressive activity through AHR.

Signaling Pathway Overview

The selectivity of **SGA360** is crucial for its intended therapeutic effect. By specifically targeting the AHR and avoiding the ER, it modulates inflammatory pathways without interfering with hormonal signaling.



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SGA360's Selective Interaction with AHR.

In conclusion, the available evidence strongly supports the classification of **SGA360** as a selective AHR modulator with minimal to no off-target effects on Estrogen Receptors. This selectivity is a key feature, enabling the targeted modulation of AHR-mediated anti-inflammatory pathways. Further comprehensive screening would be beneficial to fully elucidate its interaction with a wider range of receptors.

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References

- 1. Development of a selective modulator of aryl hydrocarbon (Ah) receptor activity that exhibits anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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